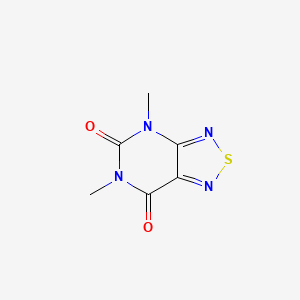
1,3-Dimethyl-8-thiaxanthin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring. The presence of methyl groups at positions 4 and 6, along with the dione functionality, contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to ensure proper solubility and reaction efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like chloroform or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds also contain a thiadiazole ring but differ in their substitution patterns and biological activities.
The uniqueness of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione lies in its fused ring system and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities.
Biological Activity
1,3-Dimethyl-8-thiaxanthin (CAS No. 4712-49-6) is a heterocyclic compound belonging to the xanthine class, characterized by a unique structure that includes a thiadiazole ring. This compound has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₆N₄O₂S |
| Molecular Weight | 198.21 g/mol |
| IUPAC Name | 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
| InChI Key | GWYVUXRHNDIFDH-UHFFFAOYSA-N |
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains by targeting essential enzymes involved in DNA replication. Specifically, it has been shown to inhibit bacterial DNA gyrase, which is crucial for maintaining DNA structure during replication and transcription processes.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have indicated that it may induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).
-
Mechanism of Action :
- Induction of oxidative stress leading to cell death.
- Modulation of signaling pathways associated with cell survival and apoptosis.
Research Findings
A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell cycle progression |
These results highlight the potential of this compound in cancer therapeutics.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Gyrase Inhibition : This leads to disruption in DNA replication.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in cancer cells.
- Cell Cycle Arrest : Prevents cancer cells from progressing through the cell cycle.
Properties
CAS No. |
4712-49-6 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
GWYVUXRHNDIFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NSN=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















